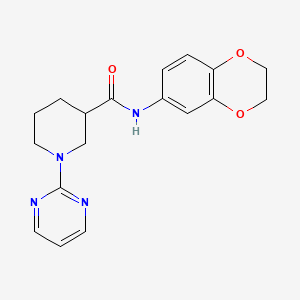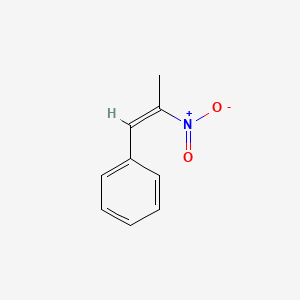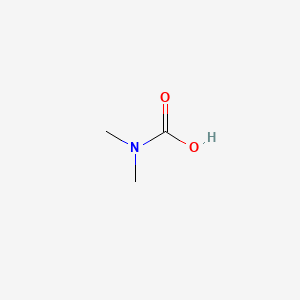
2,2,2-トリフルオロエチルブチレート
概要
説明
2,2,2-Trifluoroethyl butyrate (2,2,2-TFEB) is a synthetic compound that is used in a variety of scientific research applications. It is a colorless liquid with a faint odor, and is soluble in most organic solvents. 2,2,2-TFEB has a wide range of applications in chemical synthesis, drug discovery, and in the study of biochemical and physiological effects of drugs and other compounds.
科学的研究の応用
アミノアルコールの光学分割
2,2,2-トリフルオロエチルブチレート: は、無置換およびN-アルキル置換2-アミノ-1-フェニルエタノールのリパーゼ触媒による分割に使用されます {svg_1}。このプロセスは、医薬品や農薬の合成において重要な、エナンチオマー的に純粋な化合物を生成するために不可欠です。
エナンチオマー的に純粋なアミノインダンの合成
この化合物は、エナンチオマー的に純粋な® -または(S)-1-アミノインダンの合成における出発物質として役立ちます {svg_2}。アミノインダンは、特に中枢神経系(CNS)薬剤の合成における中間体として、医薬品化学において大きな可能性を秘めています。
大気化学における速度論的研究
2,2,2-トリフルオロエチルブチレート: は、298KでOHラジカルとCl原子との反応速度論について研究されています {svg_3}。これらの反応を理解することは、対流圏における化合物の挙動をモデル化し、その環境への影響を評価するために不可欠です。
非対称ストレッカー合成
このエステルは、α-アミノ酸の非対称ストレッカー合成に使用されます {svg_4}。ストレッカー合成は、タンパク質の構成要素であるアミノ酸を得るための基本的な方法です。
リパーゼ触媒による転移エステル化研究
2,2,2-トリフルオロエチルブチレートの豚膵臓リパーゼ触媒による転移エステル化に対する溶媒効果が調べられました {svg_5}。このような研究は、より効率的な生触媒プロセスを開発につながる可能性があります。
非対称合成におけるキラル補助剤
® -フェニルグリシンアミドをキラル補助剤として使用した結晶誘起非対称変換で使用できます {svg_6}。キラル補助剤は、非対称合成において単一のエナンチオマーを生成するために不可欠であり、多くの現代薬の開発に不可欠です。
Safety and Hazards
2,2,2-Trifluoroethyl butyrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .
将来の方向性
2,2,2-Trifluoroethyl butyrate may be used in the lipase catalyzed resolution of unsubstituted and N-alkyl substituted 2-amino-1-phenylethanols . It may also be used in the synthesis of enantiomerically pure ®- or (S)-1-aminoindane . These potential applications suggest that 2,2,2-Trifluoroethyl butyrate could have significant uses in future chemical syntheses.
作用機序
- Ultimately, the breakdown of FESs can lead to the formation of trifluoroacetic acid (TFA) and COF₂, which have environmental implications .
Mode of Action
Biochemical Pathways
Action Environment
生化学分析
Biochemical Properties
2,2,2-Trifluoroethyl butyrate plays a significant role in biochemical reactions, particularly in the field of enzymatic catalysis. It is known to interact with enzymes such as porcine pancreatic lipase, which catalyzes the transesterification of this compound . The interaction between 2,2,2-Trifluoroethyl butyrate and lipase is crucial for the resolution of unsubstituted and N-alkyl substituted 2-amino-1-phenylethanols. Additionally, the kinetics of the reaction of hydroxyl radicals and chlorine atoms with 2,2,2-Trifluoroethyl butyrate has been studied, highlighting its reactivity in different chemical environments .
Cellular Effects
The effects of 2,2,2-Trifluoroethyl butyrate on various cell types and cellular processes are not extensively documented. Its structural similarity to butyrate suggests potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Butyrate is known to affect microbial composition in the intestinal lumen and bacterial number, which may influence heat shock protein expression in gut tissues . By analogy, 2,2,2-Trifluoroethyl butyrate may exhibit similar cellular effects, although specific studies are needed to confirm this.
Molecular Mechanism
The molecular mechanism of 2,2,2-Trifluoroethyl butyrate involves its interaction with various biomolecules. It is known to participate in lipase-catalyzed reactions, where it acts as a substrate for the enzyme, leading to the formation of specific products . The compound’s reactivity with hydroxyl radicals and chlorine atoms also suggests its involvement in oxidative processes
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2,2,2-Trifluoroethyl butyrate over time are important factors to consider. Studies have shown that the compound can undergo transesterification reactions catalyzed by lipase, indicating its stability under specific conditions Detailed information on its long-term effects on cellular function in in vitro or in vivo studies is limited
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoroethyl butyrate at different dosages in animal models have not been extensively studied. Its structural analog, butyrate, has been shown to have dose-related effects on microbial composition and nutrient digestibility in the gastrointestinal tract It is reasonable to hypothesize that 2,2,2-Trifluoroethyl butyrate may exhibit similar dosage-dependent effects, including potential toxic or adverse effects at high doses
Metabolic Pathways
2,2,2-Trifluoroethyl butyrate is involved in various metabolic pathways, particularly those related to its enzymatic interactions. The compound is known to participate in lipase-catalyzed reactions, leading to the formation of specific products . Additionally, its reactivity with hydroxyl radicals and chlorine atoms suggests its involvement in oxidative metabolic pathways
Transport and Distribution
The transport and distribution of 2,2,2-Trifluoroethyl butyrate within cells and tissues are not well-documented. Its structural similarity to butyrate suggests that it may be transported and distributed in a similar manner. Butyrate is known to be absorbed by colonocytes and rapidly metabolized in the gut wall and liver . It is plausible that 2,2,2-Trifluoroethyl butyrate follows a similar transport and distribution pattern, although specific studies are needed to confirm this.
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoroethyl butyrate and its effects on activity or function are not extensively studied. Its involvement in lipase-catalyzed reactions suggests that it may be localized in cellular compartments where these enzymes are active
特性
IUPAC Name |
2,2,2-trifluoroethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXWRCYOMLUJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190591 | |
| Record name | 2,2,2-Trifluoroethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
371-27-7 | |
| Record name | 2,2,2-Trifluoroethyl butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoroethyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoroethyl Butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,2,2-Trifluoroethyl butyrate in lipase-catalyzed transesterification reactions?
A1: 2,2,2-Trifluoroethyl butyrate serves as an acyl donor in lipase-catalyzed transesterification reactions. [, , , ] This means it provides the butyryl group (CH3CH2CH2CO) to another molecule, typically an alcohol, in a reaction facilitated by the enzyme lipase. This process is particularly useful for resolving racemic mixtures of alcohols, meaning separating the two mirror-image forms (enantiomers) of the alcohol molecule.
Q2: Can temperature impact the enantioselectivity of lipase-catalyzed transesterifications with 2,2,2-Trifluoroethyl butyrate?
A3: Yes, temperature can influence both the reaction rate and enantioselectivity of transesterifications involving 2,2,2-Trifluoroethyl butyrate. [, ] While the specific relationship between temperature and selectivity requires further investigation for this compound, these studies highlight the importance of temperature control in optimizing enzymatic reactions for desired enantiomeric purity.
Q3: Has 2,2,2-Trifluoroethyl butyrate been explored in battery applications?
A4: Yes, 2,2,2-Trifluoroethyl butyrate has been investigated as a potential co-solvent in lithium-ion battery electrolytes. [, ] Researchers are particularly interested in its potential to improve the performance of these batteries over a wide range of operating temperatures, potentially enhancing their safety characteristics.
Q4: How does 2,2,2-Trifluoroethyl butyrate contribute to the synthesis of myo-inositol phosphates?
A5: 2,2,2-Trifluoroethyl butyrate plays a crucial role in the regioselective and enantioselective synthesis of myo-inositol phosphates. [] In the presence of porcine pancreatic lipase, it selectively acylates the hydroxyl group at the C-5 position of racemic 1,2-O-Cyclohexylidene-myo-inositol. This specific acylation allows for further chemical modifications, ultimately leading to the synthesis of important molecules like myo-inositol 1,4,6-trisphosphate and myo-inositol 1,4,5,6-tetrakisphosphate.
Q5: What is known about the atmospheric degradation of 2,2,2-Trifluoroethyl butyrate?
A6: Studies have investigated the tropospheric degradation of 2,2,2-Trifluoroethyl butyrate, focusing on its reaction kinetics with hydroxyl radicals (OH) and chlorine atoms (Cl) at 298 K. [, ] These reactions are essential for understanding the compound's fate in the atmosphere and its potential environmental impact.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





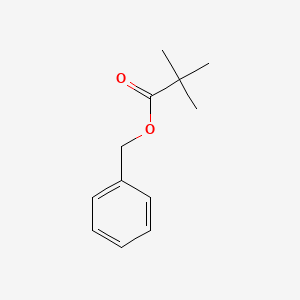
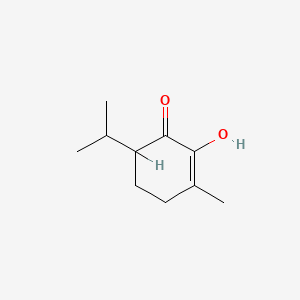
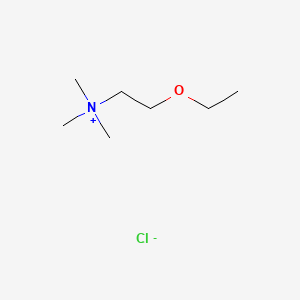
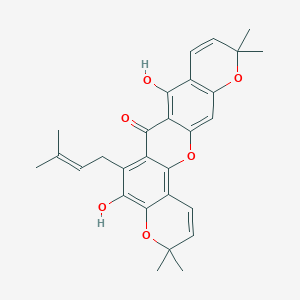

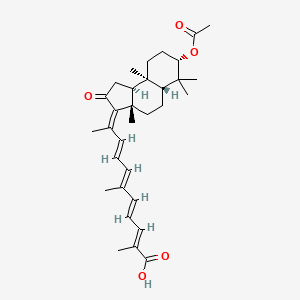
![2-[(4-Fluorophenoxy)methyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile](/img/structure/B1202099.png)
![1-Cyclohexyl-4-[1-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]propyl]piperazine](/img/structure/B1202100.png)
